Guaiactamine Molecular Weight Differentiation for In Silico and ADME Screening
Guaiactamine has a monoisotopic molecular weight of 223.16 Da [1], which is significantly lower than the standard antitussive comparators dextromethorphan (271.40 Da) and moguisteine (339.41 Da) . This lower molecular weight falls well within the 'rule of five' guidelines for optimal oral bioavailability, potentially offering a distinct advantage in hit-to-lead campaigns focused on respiratory targets.
| Evidence Dimension | Monoisotopic Molecular Weight (Da) |
|---|---|
| Target Compound Data | 223.16 Da |
| Comparator Or Baseline | Dextromethorphan (271.40 Da) ; Moguisteine (339.41 Da) |
| Quantified Difference | Guaiactamine is 48.24 Da lighter than dextromethorphan and 116.25 Da lighter than moguisteine. |
| Conditions | Calculated monoisotopic mass based on molecular formula C13H21NO2 [1]; comparator data from standard chemical databases. |
Why This Matters
Lower molecular weight is a critical parameter for drug discovery programs, correlating with improved permeability and reduced promiscuity in early screening cascades.
- [1] DrugBank. (2025). Guaiactamine. DrugBank Accession Number DB19688. Retrieved from https://go.drugbank.com/drugs/DB19688 View Source
